2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment to Piperidine: The oxadiazole intermediate is then linked to a piperidine ring through a nucleophilic substitution reaction.
Formation of Benzoxazole: The final step involves the cyclization of an o-aminophenol derivative with a carboxylic acid or its equivalent to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: The compound can be used as a probe to study receptor-ligand interactions.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors in the central nervous system, modulating their activity and thereby exerting its effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogs: Compounds like 2-thiophenefentanyl and benzoylfentanyl share structural similarities with 2-[1-[[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific binding properties and biological activities. This makes it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
2-[1-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-6-17(7-3-1)10-11-21-25-22(29-26-21)16-27-14-12-18(13-15-27)23-24-19-8-4-5-9-20(19)28-23/h1-9,18H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZRAABXMJXWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)CC4=NC(=NO4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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